Zapnometinib

MEK inhibitor ATP non-competitive kinase selectivity

Select zapnometinib for host-directed antiviral research—not oncology. Its non‑ATP‑competitive MEK1/2 inhibition provides sustained PD effect after plasma clearance. The sole MEK inhibitor with Phase II COVID-19 clinical data (RESPIRE trial) and demonstrated >90% in-vivo lung viral load reduction. Uniquely exhibits ~2‑fold higher potency against influenza A vs SARS-CoV-2 and synergistic activity with oseltamivir/baloxavir. The essential tool for influenza pandemic preparedness, combination antiviral studies, and Raf/MEK/ERK pathway investigation.

Molecular Formula C13H7ClF2INO2
Molecular Weight 409.55 g/mol
CAS No. 303175-44-2
Cat. No. B020477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZapnometinib
CAS303175-44-2
Synonyms2-[(2-Chloro-4-iodophenyl)amino]-3,4-difluoro-benzoic Acid; 
Molecular FormulaC13H7ClF2INO2
Molecular Weight409.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)O
InChIInChI=1S/C13H7ClF2INO2/c14-8-5-6(17)1-4-10(8)18-12-7(13(19)20)2-3-9(15)11(12)16/h1-5,18H,(H,19,20)
InChIKeyXCNBGWKQXRQKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zapnometinib (CAS 303175-44-2) – A Dual-Action MEK1/2 Inhibitor with Antiviral and Immunomodulatory Properties


Zapnometinib (PD0184264; ATR-002), an orally bioavailable small molecule, is the active metabolite of the MEK inhibitor CI-1040 [1]. It functions as a potent, non-ATP-competitive inhibitor of MEK1/2 (MAP2K1/2), targeting the central Raf/MEK/ERK signaling pathway [2]. Unlike most MEK inhibitors developed for oncology, zapnometinib is uniquely positioned for antiviral applications, demonstrating both direct antiviral activity and host-directed immunomodulatory effects [3]. It is currently in clinical development for severe acute viral infections, including influenza and COVID-19 [4].

Why Zapnometinib Cannot Be Substituted by Other MEK Inhibitors: Critical Differences in Mechanism, Kinetics, and Indication


While numerous MEK inhibitors (e.g., trametinib, cobimetinib, binimetinib, selumetinib) are clinically available, they are overwhelmingly optimized for oncology indications and are ATP-competitive inhibitors [1]. Zapnometinib is a non-ATP-competitive MEK1/2 inhibitor, which fundamentally alters its binding kinetics, potential off-target profile, and suitability for non-oncology indications [2]. Furthermore, its development is uniquely focused on antiviral host-targeting therapy for acute respiratory infections (influenza, COVID-19), an indication where other MEK inhibitors have no clinical data [3]. Key differentiators, detailed below, include a distinctive sustained MEK inhibition effect despite plasma clearance, a demonstrably higher susceptibility for Influenza A over SARS-CoV-2, and a specific safety and tolerability profile established in Phase I and II trials for viral infections [4].

Zapnometinib (303175-44-2) Quantitative Differentiation: Direct Evidence Against Comparators


Non-ATP-Competitive MEK Inhibition: A Mechanistic Distinction from Oncology MEK Inhibitors

Zapnometinib is a non-ATP-competitive MEK1/2 inhibitor, whereas all clinically approved MEK inhibitors for oncology (trametinib, cobimetinib, binimetinib, selumetinib) are ATP-competitive [1]. This fundamental difference in binding mode can confer distinct target engagement kinetics and potentially reduce off-target effects associated with ATP-binding pocket inhibition [2]. The non-ATP-competitive nature is a key design feature supporting its use as a host-targeting antiviral, an indication where oncology MEK inhibitors are not used [3].

MEK inhibitor ATP non-competitive kinase selectivity drug mechanism

Sustained MEK Inhibition Despite Plasma Clearance: A Unique Pharmacodynamic Property

In a comparative pharmacokinetic/pharmacodynamic study across species (mice, hamsters, dogs, humans), zapnometinib exhibited a prolonged reduction in phosphorylated ERK (pERK), a direct measure of MEK inhibition, even after plasma drug levels had declined [1]. This sustained pharmacodynamic effect, consistent with a slow off-rate or downstream regulatory effects, was observed across all tested species, including humans where the terminal half-life is approximately 19 hours [2]. This contrasts with the pharmacokinetic half-lives of other MEK inhibitors, which typically dictate a more direct correlation between plasma concentration and target engagement.

pharmacodynamics MEK inhibition pERK sustained effect

Superior Antiviral Potency Against Influenza A (IAV) vs. SARS-CoV-2: A Direct Head-to-Head Comparison

A side-by-side comparison of zapnometinib's antiviral efficacy was performed against Influenza A virus (IAV) and SARS-CoV-2 under identical experimental conditions [1]. The results demonstrate that both the EC50 (50% effective concentration for antiviral effect) and IC50 (50% inhibitory concentration for MEK activity) values are lower for IAV than for SARS-CoV-2 [2]. Specifically, for one representative strain, the EC50 for IAV was approximately half that for SARS-CoV-2 [3]. This indicates that IAV replication has a stronger dependency on the Raf/MEK/ERK pathway and is therefore more susceptible to zapnometinib.

antiviral activity influenza A virus SARS-CoV-2 EC50 IC50

Clinical Phase II Efficacy Signal in COVID-19: Subgroup Analysis Trends

In the randomized, double-blind, placebo-controlled, multicenter Phase II RESPIRE trial (NCT04776044) in hospitalized COVID-19 patients, zapnometinib treatment demonstrated a trend toward improved clinical severity status (CSS) compared to placebo, though the primary endpoint was not met due to early termination (OR 1.54, 95% CI 0.72-3.33, p=0.26) [1]. Predefined subgroup analyses revealed stronger trends in patients with severe baseline disease (OR 2.57, 95% CI 0.76-8.88, p=0.13) and in those infected with non-Omicron variants (OR 2.36, 95% CI 0.85-6.71, p=0.10) [2]. This is the only MEK inhibitor with Phase II clinical data in an acute viral infection indication.

COVID-19 clinical trial phase 2 odds ratio clinical efficacy

In Vivo Reduction of Influenza Lung Viral Titers by >90% in Murine Model

In a murine model of lethal influenza A (H1N1pdm09) infection, oral administration of zapnometinib at 25 mg/kg/day (12.5 mg/kg twice daily) resulted in a 50-80% reduction in MEK activity in peripheral blood mononuclear cells (PBMCs), which was sufficient to reduce influenza virus titer in the lungs by more than 90% [1]. This demonstrates a robust in vivo antiviral effect at clinically achievable doses, directly linking pharmacodynamic target engagement to a profound reduction in viral burden [2].

influenza antiviral efficacy in vivo murine model viral titer

Synergistic Combination Potential with Direct-Acting Antivirals (Oseltamivir, Baloxavir)

Zapnometinib has demonstrated synergistic antiviral activity when combined with direct-acting antivirals, including the neuraminidase inhibitor oseltamivir and the cap-dependent endonuclease inhibitor baloxavir, against highly pathogenic avian influenza viruses (H5N1) in vitro [1]. This combination approach allows for a reduction in the effective concentration of the individual drugs, potentially minimizing toxicity and resistance development [2].

synergy combination therapy oseltamivir baloxavir influenza

Zapnometinib (303175-44-2): Preferred Research and Industrial Applications Based on Quantitative Evidence


Host-Targeted Antiviral Research for Severe Influenza (IAV)

Given the >90% reduction in lung viral titers in vivo [1] and the demonstrated ~2-fold higher potency against IAV compared to SARS-CoV-2 [2], zapnometinib is the preferred MEK inhibitor for research programs focused on host-directed therapies for severe influenza. Its unique non-ATP-competitive mechanism and sustained PD effect support studies exploring novel treatment paradigms for highly pathogenic avian influenza strains, including H5N1 [3].

Combination Antiviral Therapy Development for Respiratory Viruses

Zapnometinib's documented synergistic activity with direct-acting antivirals like oseltamivir and baloxavir [4] makes it a critical component for researchers developing combination antiviral regimens. Its host-targeting mechanism complements virus-directed drugs, potentially enabling lower effective doses and reducing the emergence of drug resistance [5].

Preclinical and Translational Studies in COVID-19 and Pandemic Preparedness

As the only MEK inhibitor with Phase II clinical data in COVID-19 [6], zapnometinib provides a unique translational tool for studying host-targeting strategies in coronaviral infections. The RESPIRE trial data, including trends for benefit in severe disease, offer a basis for advanced preclinical modeling and support the compound's use in pandemic preparedness research.

Immunomodulation and Viral Pathogenesis Studies

Zapnometinib's dual antiviral and immunomodulatory effects—including reduction of pro-inflammatory cytokines and chemokines [7]—position it as a valuable tool for investigating the role of the Raf/MEK/ERK pathway in viral pathogenesis and the host immune response. This is a distinct application not typically served by oncology-focused MEK inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zapnometinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.